Berofor
Description
Based on its inclusion in this thesaurus, Berofor is likely a drug or bioactive compound with historical or niche therapeutic relevance. However, the lack of peer-reviewed studies or regulatory documentation in the provided sources limits a definitive characterization of its chemical identity, mechanism of action, or approved indications.
Properties
CAS No. |
135669-44-2 |
|---|---|
Molecular Formula |
C17H18O10 |
Synonyms |
Berofor |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Due to insufficient data on Berofor’s properties, a direct comparison with structurally or functionally analogous compounds cannot be rigorously constructed from the provided evidence. However, the following framework outlines how such a comparison should be conducted, adhering to regulatory and scientific standards:
Structural Similarity
For example:
- If this compound belongs to a class of β-lactam antibiotics, comparisons with penicillin or cephalosporin derivatives would be warranted.
- If it is a kinase inhibitor, structural alignment with compounds like imatinib or gefitinib would be relevant.
Note: No structural data for this compound are available in the provided evidence.
Functional and Pharmacokinetic/Pharmacodynamic (PK/PD) Comparisons
A robust comparison would require data on:
- Bioavailability : Comparison of absorption, distribution, metabolism, and excretion (ADME) profiles.
- Mechanism of Action : Target specificity (e.g., enzyme inhibition, receptor modulation).
- Efficacy : Clinical trial outcomes (e.g., IC₅₀, EC₅₀ values) for similar indications.
For instance, provides a template for PK/PD comparisons between ramipril and metoprolol, including metrics like half-life, bioequivalence, and adverse reaction profiles. Such parameters are critical for evaluating this compound against analogs but are absent here .
Regulatory and Manufacturing Standards
Comparisons should address:
- Purity and Formulation : Compliance with International Council for Harmonisation (ICH) guidelines for drug substance and product quality .
- Synthetic Pathways : Efficiency and scalability relative to analogs (e.g., yield, cost, environmental impact).
highlights the need for cross-referencing pharmacopeial standards and published preclinical data for generic drug development, which would apply to this compound if it were a reference product .
Data Tables (Hypothetical Framework)
Table 1: Structural Comparison of this compound and Hypothetical Analogs
| Compound | Molecular Formula | Core Functional Groups | Target Pathway |
|---|---|---|---|
| This compound | Not available | Not available | Unknown |
| Compound X | C₁₈H₂₁NO₃ | Carboxylate, Amide | COX-2 Inhibition |
| Compound Y | C₂₂H₂₄ClN₃O₂ | Benzodiazepine ring | GABA Receptor |
Source: Adapted from regulatory guidelines for structural comparisons .
Table 2: Pharmacokinetic Parameters (Example)
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Half-life (hours) | — | 6.2 | 12.4 |
| Bioavailability | — | 85% | 92% |
| Metabolism | — | Hepatic | Renal |
Note: Dashes indicate missing data for this compound .
Research Findings and Limitations
Structural Elucidation: No NMR, XRD, or mass spectrometry data are available.
Clinical Data: No trials or case studies are cited.
Regulatory Status : Unclear if this compound is approved, experimental, or discontinued.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
